

Crystal structure of 4-Bromobenzenesulfonyl chloride derivatives

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Compound of Interest

Compound Name: 4-Bromobenzenesulfonyl chloride

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An In-depth Technical Guide on the Crystal Structure of **4-Bromobenzenesulfonyl Chloride** Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structures of various derivatives of **4-bromobenzenesulfonyl chloride**, a versatile reagent in organic synthesis. Understanding the three-dimensional arrangement of these molecules is crucial for rational drug design, structure-activity relationship (SAR) studies, and the development of new materials. This document summarizes key crystallographic data, details experimental methodologies, and provides a visual representation of a typical experimental workflow.

Introduction

4-Bromobenzenesulfonyl chloride is a key building block in medicinal chemistry and materials science. Its derivatives, particularly sulfonamides, exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The precise spatial arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, governs their physical properties and biological interactions. This guide presents a comparative analysis of the crystal structures of several distinct **4-bromobenzenesulfonyl chloride** derivatives, offering insights into their molecular conformations and intermolecular interactions.

Crystal Structure Data of 4-Bromobenzenesulfonyl Chloride Derivatives

The following table summarizes the crystallographic data for a selection of **4-bromobenzenesulfonyl chloride** derivatives. This data allows for a direct comparison of their unit cell dimensions and crystal symmetries.

Compound Name	Chemical	Crys	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z	Ref.
4-bromo-N-(propylcarbamoyl)benzenesulfonamide	C ₁₀ H ₁₃ BrN ₂ O ₃ S	Monoclinic	C2/c	25.675	12.0508	22.191	90	122.16	90	16	[1]
N-(4-Bromo-4-methoxybenzylidene)benzenesulfonamide	C ₁₃ H ₁₂ BrNO ₃ S	Monoclinic	P2 ₁	11.9124	4.9670	11.9124	90	104.71	90	2	[2]
N'-(E)-[(4-Bromophenyl)(phenyl)methylidene]benzenesulfonamide	C ₂₀ H ₁₇ BrN ₂ O ₂ S	Monoclinic	P2 ₁ /c	8.4480	19.7198	12.9679	90	120.046	90	4	[3]

meth

ylene

ne]-4

-

meth

ylbe

nzen

esulf

onoh

ydra

zide

N-(2-

Acet

yl-4-

brom

ophe

nyl)-

 $C_{15}H$

Orth

Pca2

16.2

7.47

12.5

90

90

90

4

[4]

4-

meth

 ^{14}Br

orho

1

13

2

64

S

ylbe

nzen

esulf

ona

mide

N-

{[(4-

brom

ophe

nyl)a

 $C_{14}H$

Mon

P2₁/

13.8

5.92

16.6

90

93.0

90

4

[5]

mino

 ^{11}Br

oclini

n

22

7

]carb

 N_2O

c

onot

S

hioyl

}ben

zami

de

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamidine

C₁₅H

$_{10}\text{Br}$ Tricli

Cl₃N nic β-1

02

82

100

Experimental Protocols

The determination of the crystal structures of **4-bromobenzenesulfonyl chloride** derivatives involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis. Below are detailed methodologies for these key experiments.

General Synthesis of 4-Bromobenzenesulfonamide Derivatives

A common method for the synthesis of 4-bromobenzenesulfonamide derivatives involves the reaction of **4-bromobenzenesulfonyl chloride** with a primary or secondary amine in the presence of a base.

Example Protocol for the Synthesis of N-(Aryl)-4-bromobenzenesulfonamides:

- Dissolution: Dissolve the desired aniline derivative (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.
- Reaction: To this solution, add **4-bromobenzenesulfonyl chloride** (1 to 1.2 equivalents) portion-wise at room temperature with constant stirring.

- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the crude product.
- Purification: The crude solid is collected by filtration, washed with water, and then dissolved in a dilute aqueous solution of sodium bicarbonate. The solution is filtered to remove any insoluble impurities.
- Precipitation: The filtrate is then acidified with dilute hydrochloric acid to precipitate the pure sulfonamide derivative.
- Final Product: The purified product is collected by filtration, washed with water until the washings are neutral, and then dried under vacuum.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation is a commonly employed technique.

Example Protocol for Crystallization by Slow Evaporation:

- Solvent Selection: Dissolve the purified **4-bromobenzenesulfonyl chloride** derivative in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, toluene, or dichloromethane/n-hexane) to form a saturated or near-saturated solution.
- Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.
- Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, the concentration of the solute will slowly increase, leading to the formation of single crystals.
- Isolation: Once crystals of suitable size and quality have formed, they are carefully isolated from the mother liquor.

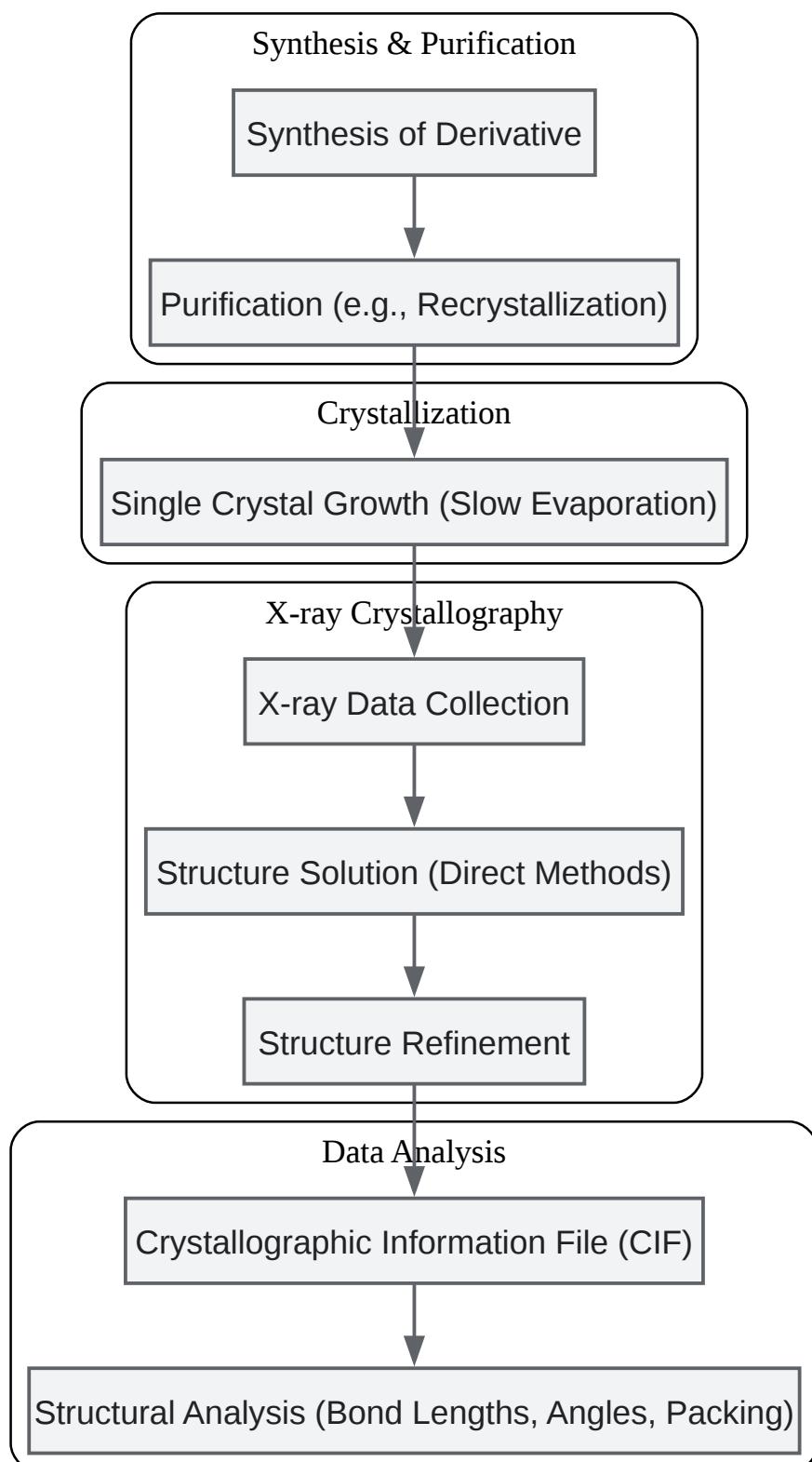
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized procedure for X-ray data collection and structure determination.

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54178 \text{ \AA}$) radiation source. Data are typically collected over a range of omega (ω) and phi (ϕ) scans.
- **Data Reduction:** The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also typically applied.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of the crystal structure of a **4-bromobenzenesulfonyl chloride** derivative.

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A generalized workflow for crystal structure determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structures of several **4-bromobenzenesulfonyl chloride** derivatives. The tabulated crystallographic data offers a valuable resource for comparative analysis, while the detailed experimental protocols provide practical guidance for researchers in the field. The visualized workflow illustrates the key stages involved in determining these intricate molecular structures. A thorough understanding of the solid-state structures of these compounds is fundamental for the continued development of novel therapeutic agents and advanced materials.

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